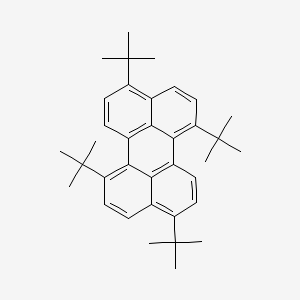

1,4,7,10-Tetratert-butylperylene

Description

Significance of Perylene-Based Organic Semiconductors in Advanced Materials Science

Perylene-based organic semiconductors are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in the field of advanced materials science. Their rigid, planar aromatic core structure facilitates strong π-π stacking, which is crucial for efficient charge transport. This intrinsic property makes them excellent candidates for n-type (electron-transporting) semiconductors in a variety of organic electronic devices. acs.org

The significance of perylene (B46583) derivatives, particularly perylene diimides (PDIs), lies in their exceptional chemical, thermal, and photochemical stability, coupled with strong light absorption in the visible spectrum and high electron affinity. acs.org These characteristics are highly desirable for applications in organic photovoltaics (OPVs), where they can function as electron acceptors, and in organic field-effect transistors (OFETs), where they serve as the active semiconductor layer. acs.orgaip.org Furthermore, their tunable optical and electronic properties, which can be modified through chemical functionalization, allow for the rational design of materials with specific characteristics for targeted applications. acs.org The versatility of perylene-based compounds has also led to their use in organic light-emitting diodes (OLEDs), lasers, and photodetectors. acs.org Research has also explored their use in bio-organic electronics, such as for interfacing with neural tissues, where their mechanical flexibility offers advantages over traditional inorganic semiconductors. nih.gov

Overview of 1,4,7,10-Tetratert-butylperylene as a Pivotal Research Compound

Among the various perylene derivatives, this compound stands out as a key compound in organic electronics research. chembk.comlookchem.com Also known by the synonym 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), this molecule consists of a perylene core functionalized with four tert-butyl groups at the 1,4,7, and 10 positions. lookchem.comnih.gov These bulky tert-butyl groups play a critical role in modifying the material's properties. They introduce significant steric hindrance, which disrupts the otherwise strong tendency of the planar perylene cores to aggregate (form excimers or exciplexes). ossila.com This reduced molecular aggregation leads to improved electroluminescent color stability and higher device efficiency by preventing charge trapping. ossila.com

Consequently, this compound is widely utilized as a highly efficient blue fluorescence emitter in OLEDs. ossila.com It also functions as an effective electron transport and hole-blocking material in organic electronic devices. chembk.comalfachemic.com Its high thermal stability and solubility in common organic solvents make it suitable for various device fabrication processes. chembk.com The compound is typically a yellow crystalline solid. chembk.com

Below are tables detailing some of the researched physical and chemical properties of this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 2,5,8,11-Tetra-tert-butylperylene, TBPe lookchem.comalfachemic.com |

| CAS Number | 677275-33-1, 80663-92-9 lookchem.comnih.gov |

| Molecular Formula | C₃₆H₄₄ watson-int.comlookchem.com |

| Molecular Weight | 476.73 g/mol watson-int.comlookchem.com |

| Appearance | Yellow crystalline solid/powder chembk.comossila.com |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

|---|---|

| Melting Point | 364-366 °C chembk.comlookchem.comlookchem.comchemdad.com |

| Boiling Point (Predicted) | 595.0 ± 45.0 °C at 760 mmHg chembk.comlookchem.comlookchem.comchemdad.com |

| Density (Predicted) | 1.030 g/cm³ chembk.comlookchem.comlookchem.comchemdad.com |

| Absorption (λmax in THF) | 412, 438 nm ossila.com |

| Fluorescence (λem in THF) | 459, 480 nm ossila.com |

| HOMO/LUMO | HOMO 5.25 eV, LUMO 1.84 eV ossila.com |

Current Research Landscape and Key Challenges in this compound Studies

The current research landscape for this compound continues to focus on its application in high-performance OLEDs, particularly in achieving stable and efficient deep-blue emission, which remains a significant challenge in display technology. ossila.com Studies often involve its use as a fluorescent dopant in a host matrix, with investigations centered on optimizing device architecture to maximize efficiency and operational lifetime. ossila.com

Despite its utility, several challenges persist in the research and application of this compound. A primary challenge is the synthesis and purification of high-purity, electronics-grade material. ossila.com The preparation is typically achieved through chemical synthesis, but achieving the high purity (often requiring sublimation) necessary for reliable device performance can be complex and costly. chembk.comossila.com

Another key area of investigation is the relationship between the molecular structure, solid-state packing, and the resulting optoelectronic properties. acs.org While the tert-butyl groups are known to reduce aggregation, controlling the precise molecular arrangement in thin films to optimize charge transport and light emission remains a significant research focus. The planarity of the perylene core, even with the bulky side groups, is crucial for maintaining good π-conjugation and, by extension, its electronic properties. acs.org

Finally, while the compound itself exhibits good thermal stability, its long-term stability within a multilayered organic device under operational stress (heat and electrical current) is a subject of ongoing research. Ensuring the longevity of devices incorporating this compound is essential for its commercial viability in lighting and display applications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetratert-butylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGBGJGAHVLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621642 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677275-33-1 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Functionalization Strategies for 1,4,7,10 Tetratert Butylperylene

Advanced Chemical Synthesis Approaches for 1,4,7,10-Tetratert-butylperylene

The direct synthesis of this compound is not extensively detailed in readily available literature, suggesting that it may be a specialized research compound. However, based on established organic chemistry principles for the alkylation of polycyclic aromatic hydrocarbons (PAHs), a plausible and advanced synthetic approach involves the direct tert-butylation of the perylene (B46583) core via a Friedel-Crafts alkylation reaction. cerritos.eduresearchgate.net

This electrophilic aromatic substitution reaction would typically involve the treatment of perylene with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a strong Lewis acid catalyst. cerritos.eduresearchgate.net The catalyst, commonly anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile. cerritos.edu

The general mechanism for the Friedel-Crafts alkylation proceeds as follows:

Formation of the Electrophile: The Lewis acid activates the tert-butylating agent to generate the tert-butyl carbocation.

Electrophilic Attack: The electron-rich perylene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A weak base, often the [AlCl₃X]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the perylene ring and regenerating the Lewis acid catalyst.

Controlling the regioselectivity to achieve substitution specifically at the 1,4,7, and 10 positions is a significant challenge in the direct alkylation of perylene. The substitution pattern is influenced by both electronic and steric factors. The bay positions (1, 6, 7, and 12) of the perylene nucleus possess high electron density, making them susceptible to electrophilic attack. nih.gov However, achieving tetra-substitution at the desired positions likely requires carefully optimized reaction conditions.

An alternative, though more complex, approach could involve a tandem Friedel-Crafts annulation of appropriately substituted naphthalene (B1677914) precursors, followed by an oxidative aromatization step. nih.govnih.gov This method offers greater regiochemical control but involves a multi-step synthesis.

Table 1: Plausible Synthetic Approach for this compound

| Reaction Type | Reagents and Catalysts | General Mechanism | Key Considerations |

| Friedel-Crafts Alkylation | Perylene, tert-butyl chloride, AlCl₃ | Electrophilic Aromatic Substitution | Control of regioselectivity and degree of alkylation. |

Molecular Functionalization and Derivatization Techniques

Once synthesized, the this compound core can be further functionalized to tune its physical and electronic properties for specific applications. The bulky tert-butyl groups at the bay positions can influence the planarity of the perylene π-system, which in turn affects its aggregation behavior and solid-state packing—critical parameters for organic electronic devices. nih.gov While much of the literature focuses on the functionalization of perylene diimides (PDIs), the fundamental principles of modifying the perylene core are applicable to non-PDI derivatives like this compound. mdpi.comnih.gov

Functionalization strategies can be broadly categorized as modifications of the perylene core itself.

Core Functionalization:

Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the perylene backbone. Given that the 1,4,7, and 10 positions are already occupied, subsequent functionalization would likely occur at the remaining available positions of the aromatic core.

Key functionalization reactions include:

Halogenation: The introduction of bromine or chlorine atoms onto the perylene ring via electrophilic halogenation creates versatile synthetic handles. These halogenated intermediates can then undergo a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and append other functional moieties. nih.gov

Nitration: The treatment of perylene derivatives with nitrating agents can introduce nitro groups. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. Furthermore, the nitro group can be reduced to an amino group, which serves as a versatile precursor for a wide range of further derivatizations, including amide and imide formation. mdpi.com

The introduction of substituents at the bay positions is a well-established strategy for modulating the properties of perylene-based materials. nih.govresearchgate.net Although the tert-butyl groups in this compound are not introduced for subsequent modification, their presence sterically shields the perylene core and influences the regioselectivity of further functionalization reactions.

Table 2: Key Functionalization Strategies for the Perylene Core

| Functionalization Strategy | Reagents/Reaction Type | Purpose/Outcome | Potential Further Reactions |

| Halogenation | Br₂, Cl₂ / Lewis Acid | Introduction of reactive halogen atoms. | Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions. |

| Nitration | HNO₃/H₂SO₄ | Introduction of electron-withdrawing nitro groups. | Reduction to amino groups for further derivatization. |

Electronic Structure and Advanced Computational Investigations of 1,4,7,10 Tetratert Butylperylene

Quantum Chemical Calculations and Modeling of Electronic States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the properties of molecules like 1,4,7,10-tetratert-butylperylene. globalresearchonline.netgrowingscience.com These computational methods provide insights into the distribution of electrons within the molecule and the energies of its various electronic states.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. nih.gov The HOMO is the highest energy orbital that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. growingscience.comphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap generally corresponds to high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO, indicative of chemical reactivity and kinetic stability. researchgate.net |

The spatial distribution of the HOMO and LUMO electron densities is also a significant aspect. In perylene (B46583) systems, the HOMO and LUMO are generally delocalized over the planar aromatic core, which is essential for efficient charge transport in organic electronic devices.

Upon absorption of light, a molecule is promoted from its ground state (S0) to an excited singlet state (S1). It can then undergo various photophysical processes, including fluorescence (emission of light from S1) or intersystem crossing to a triplet state (T1). wpmucdn.comrsc.org The energies of the S1 and T1 states, and the energy gap between them (ΔEST), are fundamental properties that govern the luminescent behavior of a molecule.

For a related perylene derivative, N,N'-bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenebis(dicarboximide) (DBPI), the singlet state energy (S1) was determined to be 54 ± 1 kcal/mol, and the triplet state energy (T1) was found to be 27.5 ± 2 kcal/mol. osti.gov This results in a singlet-triplet energy gap (ΔEST) of approximately 26.5 kcal/mol. osti.gov The fluorescence lifetime for this compound was measured to be 3.8 ± 0.2 ns with a high quantum yield of ≥ 0.95. osti.gov Direct photoexcitation produced the triplet state with a very low quantum yield (<0.001), indicating that intersystem crossing is not a highly efficient process in this particular molecule. osti.gov

| Property | Value |

|---|---|

| Singlet State Energy (S1) | 54 ± 1 kcal/mol |

| Triplet State Energy (T1) | 27.5 ± 2 kcal/mol |

| Fluorescence Lifetime | 3.8 ± 0.2 ns |

| Fluorescence Quantum Yield | ≥ 0.95 |

| Triplet Quantum Yield (via direct photoexcitation) | < 0.001 |

These values provide an estimate of the excited state energetics that might be expected for this compound, although the exact values will differ due to the specific substitution pattern.

Spectroscopic Probes for Electronic Structure Elucidation

Spectroscopic techniques provide experimental insights into the electronic structure of molecules, complementing the theoretical findings from quantum chemical calculations.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the unoccupied electronic states of a material. libretexts.org It involves exciting a core-level electron to unoccupied orbitals, and the resulting absorption spectrum provides information about the local atomic environment, oxidation state, and bonding characteristics of the absorbing atom. libretexts.orgconicet.gov.ar

In the context of organic molecules like this compound, which is composed of sp2-hybridized carbon atoms in the aromatic core and sp3-hybridized carbon atoms in the tert-butyl groups, C K-edge XANES can distinguish between transitions to unoccupied π* and σ* orbitals. aip.org This allows for a detailed analysis of the unoccupied molecular orbitals. Studies on similar molecules have shown that corrections to calculated XANES spectra may be necessary to accurately reproduce experimental results, particularly when different types of carbon atoms are present. nih.gov

X-ray Excited Optical Luminescence (XEOL) is a complementary technique to XANES that provides information about the radiative de-excitation pathways of a material following X-ray absorption. aip.org In an XEOL experiment, the sample is excited with X-rays, and the resulting optical luminescence (fluorescence and phosphorescence) is detected.

By tuning the energy of the incident X-rays across an absorption edge, XEOL can selectively excite different elements or even different chemical sites of the same element within the molecule. The resulting luminescence spectra can reveal how the absorbed energy is transferred and ultimately emitted as light. Studies on a related compound, 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), have shown that the XEOL spectra can be sensitive to the excitation energy and can reveal the presence of multiple emission bands. aip.org For instance, exciting below, at, and above the carbon K-edge can result in different luminescence intensities, providing insights into the role of surface states and different carbon sites in the optical properties. aip.org

Self Assembly, Supramolecular Architectures, and Morphology Control of 1,4,7,10 Tetratert Butylperylene

Controlled Synthesis of Micro/Nanocrystals and Aggregates

The ability to control the size and shape of crystalline organic materials is crucial for tailoring their properties for specific applications. For perylene (B46583) derivatives, the formation of micro- and nanocrystals with uniform morphologies is a key area of research.

Solvent-Assisted Self-Assembly Techniques

Solvent-assisted self-assembly is a powerful and versatile method for the controlled crystallization of organic molecules like tetra-tert-butylperylene isomers. This technique typically involves dissolving the compound in a "good" solvent and then introducing a "poor" solvent (also known as an antisolvent) to induce precipitation and crystallization. The careful control of solvent composition, concentration, and the rate of mixing allows for the precise manipulation of the resulting crystal morphology.

In the case of the model compound 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), researchers have successfully demonstrated the synthesis of distinct micro- and nanocrystals by varying the solvent system. For instance, by using a mixture of a good solvent like chloroform (B151607) and a poor solvent like methanol (B129727), the solubility of TBPe can be finely tuned.

Formation of Nanoparticles: When a solution of TBPe in chloroform is rapidly injected into methanol, the high supersaturation leads to the rapid nucleation and formation of amorphous nanoparticles.

Formation of Nanowires: By allowing the slow diffusion of methanol vapor into a chloroform solution of TBPe, the slower decrease in solubility favors anisotropic crystal growth, resulting in the formation of single-crystalline nanowires.

This demonstrates that the kinetics of solvent mixing plays a critical role in directing the self-assembly pathway towards different supramolecular architectures.

| Parameter | Method | Resulting Morphology |

| Solvent System | Rapid injection of chloroform solution into methanol | Amorphous Nanoparticles |

| Solvent System | Slow vapor diffusion of methanol into chloroform solution | Single-Crystalline Nanowires |

This table is based on findings for the isomer 2,5,8,11-tetra-tert-butylperylene (TBPe) as a model system.

Influence of Temperature and Surfactants on Crystal Growth and Morphology

Temperature is a fundamental parameter in crystallization processes, as it affects both the solubility of the compound and the kinetics of crystal growth. Generally, for perylene derivatives, higher temperatures increase solubility, which can be used to control the supersaturation level during antisolvent crystallization. A slower cooling rate or a more gradual change in solvent composition at a constant temperature typically leads to larger and more well-defined crystals, as it allows sufficient time for molecules to arrange themselves into a thermodynamically stable crystal lattice. While specific studies on the effect of temperature on the crystallization of 1,4,7,10-Tetratert-butylperylene are not available, the general principles of crystallization suggest that a systematic variation of temperature could be a viable strategy for controlling its crystal morphology.

The use of surfactants in the crystallization of organic molecules can also significantly influence the resulting crystal habit. Surfactants can selectively adsorb onto specific crystal faces, thereby inhibiting growth in those directions and promoting growth in others. This can lead to the formation of crystals with different aspect ratios, such as rods, plates, or cubes. Although there is a lack of specific research on the surfactant-assisted crystallization of this compound, this remains a promising avenue for future investigations into the precise control of its crystal morphology.

Structure-Dependent Optical Properties and Anisotropy

The optical properties of molecular crystals, particularly those of fluorescent compounds like perylene derivatives, are intimately linked to their crystal structure. The arrangement of molecules in the crystal lattice determines the extent of intermolecular electronic coupling, which in turn affects the absorption and emission characteristics.

Correlation Between Crystal Morphology and Emission Characteristics

A fascinating aspect of the self-assembly of perylene derivatives is the strong correlation between the morphology of the resulting crystals and their photoluminescent properties. This phenomenon has been clearly demonstrated for the model compound 2,5,8,11-tetra-tert-butylperylene (TBPe).

Nanoparticles: The amorphous nanoparticles of TBPe exhibit a broad and structureless emission spectrum, which is characteristic of the monomeric (isolated molecule) emission. This indicates that the molecules in the nanoparticles are randomly oriented with minimal intermolecular electronic interactions.

Nanowires: In contrast, the single-crystalline nanowires of TBPe show a significant red-shift in their emission spectrum, with the appearance of a new, broad emission band at longer wavelengths. This is indicative of the formation of excimers, which are excited-state dimers that form due to the close proximity and parallel arrangement of the perylene cores in the crystal lattice.

This shape-dependent emission highlights how controlling the self-assembly process can be used to tune the color of the emitted light from blue (monomer emission) to green or yellow (excimer emission).

This table is based on findings for the isomer 2,5,8,11-tetra-tert-butylperylene (TBPe) as a model system.

Impact of Intermolecular Interactions and Molecular Packing

The underlying reason for the structure-dependent optical properties lies in the different molecular packing arrangements within the crystals. The bulky tert-butyl groups on the perylene core play a crucial role in dictating these packing motifs. While they can enhance solubility, they also introduce steric hindrance that can prevent the close co-facial π-π stacking often observed in unsubstituted perylene.

In the case of 2,5,8,11-TBPe, single-crystal X-ray diffraction studies have revealed distinct packing arrangements for different crystal morphologies. The packing in the nanowires allows for significant overlap of the π-systems of adjacent molecules, facilitating the formation of excimers and leading to the observed red-shifted emission. In contrast, the molecular arrangement in other crystal forms or in the amorphous state minimizes this π-π interaction, resulting in optical properties that are closer to those of the isolated molecule in solution.

The position of the tert-butyl groups is expected to have a significant impact on the crystal packing. For this compound, the substituents are located at the "bay" regions of the perylene core. This positioning is known to induce a greater twist in the perylene backbone due to steric strain. This twisting can further inhibit direct π-π stacking, potentially leading to different packing motifs and, consequently, different optical properties compared to the 2,5,8,11-isomer. The study of these subtle structural differences and their impact on the supramolecular architecture and photophysical behavior remains a compelling area for future research.

Advanced Applications of 1,4,7,10 Tetratert Butylperylene in Organic Electronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

1,4,7,10-Tetratert-butylperylene is a versatile material in the development of Organic Light-Emitting Diodes (OLEDs), where it is primarily utilized for its efficient blue light emission. It serves as a crucial dopant in various OLED architectures to improve performance and achieve specific colorimetric targets.

This compound as a Blue Fluorescent Emitter

TBPe is widely recognized as a conventional and effective blue fluorescent dopant in OLEDs. The bulky tert-butyl groups on the perylene (B46583) core help to prevent intermolecular π-π stacking, which mitigates excimer formation and leads to improved color purity and electroluminescence efficiency. researchgate.net

In one study, high-efficiency blue fluorescent OLEDs were created by doping TBPe at a very low concentration (0.1%) into a mixed emitting layer. This layer consisted of a wide bandgap host, bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO), and a blue thermally activated delayed fluorescent (TADF) emitter, 10-(4-((4-(9H-Carbazol-9-yl)phenyl)sulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (CzAcSF), which acted as a sensitizer (B1316253). This configuration achieved a high external quantum efficiency (EQE) of 18.1%, a benchmark for blue fluorescent OLEDs. rsc.org Another device developed by Kodak utilized 9,10-di(2-naphthyl)anthracene (ADN) as a host doped with TBPe, which produced a blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.23) and a current efficacy of approximately 3.5 cd/A. This device also demonstrated a notable half-life of 4,000 hours at an initial brightness of 700 cd/m². researchgate.net

The compound's chemical name is 2,5,8,11-Tetra-tert-butylperylene (B1354965) and it has a molecular weight of 476.73 g/mole . lumtec.com.tw Its photoluminescence peak is at 487 nm when measured in a tetrahydrofuran (B95107) (THF) solution. lumtec.com.tw

Applications as a Dopant in Hyperfluorescent OLED Architectures

Hyperfluorescent OLEDs (HF-OLEDs) are an advanced device architecture that combines thermally activated delayed fluorescence (TADF) materials with conventional fluorescent emitters to achieve high efficiency and excellent color purity. In this setup, triplet excitons are harvested by a TADF sensitizer and then transferred via Förster Resonance Energy Transfer (FRET) to a fluorescent dopant, which acts as the final emitter. google.com

This compound (TBPe) has been successfully used as the terminal fluorescent emitter in such systems. google.com For these HF devices to be efficient, the emission spectrum of the TADF sensitizer must overlap well with the absorption spectrum of the fluorescent emitter. google.com In a series of devices demonstrating this principle, various TADF sensitizers were paired with corresponding fluorescent emitters, including TBPe for blue emission. google.com This strategy led to the creation of blue, green, yellow, and red HF devices with maximum external quantum efficiencies (EQEmax) ranging from 13.4% to 18%. google.com The use of TBPe as the final emitter in HF-OLEDs helps to overcome the issue of the wide emission spectrum often associated with TADF-only emitters, resulting in a more desirable and pure color output. google.com

Integration into High-Efficiency White Organic Light-Emitting Diodes (WOLEDs)

This compound is also a key component in the fabrication of high-efficiency white organic light-emitting diodes (WOLEDs), where its blue emission is combined with light from other emitters to produce white light.

In one approach, TBPe was used as a fluorescent blue dopant alongside the orange-emitting fluorescent dye rubrene, both doped into a 4,4′-N,N′-dicarbazole-biphenyl (CBP) host. bohrium.com This combination formed the blue and orange emitting layer in a device that also featured a red phosphorescent emitting layer, successfully generating white electroluminescence. bohrium.com

Another study detailed a white top-emitting OLED that incorporated TBPe as the blue emitter. The device structure included a 10 nm layer of 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) doped with 1 wt.% TBPe. aip.org By adding a solution-processed nanoparticle scattering layer, the maximum external quantum efficiency (EQE) of this white OLED was significantly improved from 4.7% to 7.4%. aip.org

More recently, TBPe was integral to developing a WOLED with an exceptionally low turn-on voltage of under 1.5 V. rsc.orgeurekalert.org In this device, TBPe served as a sky-blue dopant and was co-doped with a yellow dopant, rubrene, into a 1,2-ADN host layer. rsc.orgeurekalert.org The combination of the complementary blue and yellow emissions produced white light. eurekalert.org This device achieved a maximum EQE of 2.06% and could be powered by a single 1.5 V battery, representing the lowest operating voltage reported for a white OLED to date. rsc.orgeurekalert.org

| WOLED Type | TBPe Role | Co-Dopant/Host | Key Performance Metric | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| Hybrid Fluorescent/Phosphorescent | Blue Fluorescent Dopant | Rubrene (Orange Dopant) in CBP Host | White electroluminescence achieved | Not Specified | bohrium.com |

| Top-Emitting Hybrid White OLED | Blue Emitter (1 wt.%) | MADN Host | Max EQE improved from 4.7% to 7.4% with scattering layer | Not Specified | aip.org |

| Ultralow Voltage Upconversion WOLED | Sky-Blue Dopant | Rubrene (Yellow Dopant) in 1,2-ADN Host | Turn-on voltage <1.5 V; Max EQE of 2.06% | (0.37, 0.44) shifting to (0.24, 0.29) | rsc.orgeurekalert.org |

Strategies for Achieving Ultralow Turn-on Voltage in OLEDs

A significant breakthrough in OLED technology has been the development of devices with ultralow turn-on voltages, a feat made possible by using this compound in a specific device architecture. Researchers have demonstrated a blue OLED with a turn-on voltage of just 1.47 V, which is low enough to be powered by a single AA battery and is below the typical industrial target of 3.7 V for mobile devices. aip.orgrsc.orgrsc.org

This was achieved using an upconversion (UC) mechanism. aip.orgrsc.org The device utilizes a donor/acceptor (D/A) heterojunction, where 1,2-ADN serves as the donor (and host for TBPe) and NDI-HF acts as the acceptor. rsc.org Instead of direct electrical excitation, holes and electrons recombine at the D/A interface to form a low-energy charge-transfer (CT) state. aip.org The energy from this CT state is then transferred to the triplet excited state (T₁) of the emitter host, 1,2-ADN. nih.gov Subsequently, two of these low-energy triplets combine through triplet-triplet annihilation (TTA) to create one high-energy singlet excited state (S₁), which then transfers its energy to the TBPe dopant, resulting in blue light emission. aip.orgnih.gov

Because the energy of the initial CT state is much lower than the bandgap of the emitter, this UC process dramatically reduces the voltage required to generate light. aip.orgnih.gov The optimized device emits blue light with a peak wavelength of 462 nm and achieves a luminance of 100 cd/m² at just 1.97 V. aip.orgrsc.org

| Component | Material | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Fluorescent Dopant | This compound (TbPe) | Turn-on Voltage | 1.47 V | rsc.orgrsc.org |

| Donor (Host) | 1,2-ADN | Voltage at 100 cd/m² | 1.97 V | aip.org |

| Acceptor | NDI-HF | Peak Emission Wavelength | 462 nm | rsc.org |

Organic Photovoltaic (OPV) Devices and Solar Cells

While primarily known for its emissive properties in OLEDs, this compound has also been identified as a potential material for organic photovoltaic (OPV) devices, or organic solar cells. aip.org The electronic properties that make it an effective emitter—namely, its stable molecular structure and defined energy levels—are also relevant for the materials used in OPVs, which rely on donor and acceptor materials to absorb light and separate charges.

The energy levels of TBPe have been characterized, showing a highest occupied molecular orbital (HOMO) at 5.4 eV and a lowest unoccupied molecular orbital (LUMO) at 2.7 eV. unibo.it These values are critical for designing efficient OPV devices, as the relative energy levels of the donor and acceptor materials determine the open-circuit voltage and the driving force for charge separation. The research into ultralow voltage OLEDs, which pair a TBPe-doped layer with strong electron-acceptor materials like NDI derivatives, also holds promise for OPVs, as these same acceptor materials are used in the OPV field. rsc.orgnih.gov However, specific performance data for OPV devices incorporating this compound as a key component of the active layer is not yet widely reported in the literature.

Photocatalysis and Photoredox Systems

A novel application for this compound has emerged in the field of photocatalysis, specifically in photoredox systems driven by triplet-triplet annihilation upconversion (TTA-UC). rsc.orgrsc.org This process converts low-energy light (e.g., green light) into higher-energy light (e.g., blue light) that can drive chemical reactions. rsc.org

In a recently developed system, an asymmetric BODIPY-based dye acts as a sensitizer, absorbing green light and transferring its energy to TBPe, which functions as the acceptor and annihilator. rsc.orgrsc.org Through TTA, two triplet-excited TBPe molecules produce one singlet-excited TBPe molecule. rsc.org This high-energy singlet state is capable of initiating photoredox catalysis by reductively activating substrates with high-energy bonds, such as aryl chlorides. bohrium.comrsc.org

This TTA-UC photoredox system has been successfully used to catalyze several chemical transformations under visible light, demonstrating its high efficiency: bohrium.comrsc.org

Meerwein-type arylation: The functionalization of N-methylpyrrole. rsc.org

Mizoroki–Heck reaction: The formation of substituted triarylethylenes. bohrium.com

Photo-Arbuzov reaction: The creation of a new carbon-phosphorus (C–P) bond to form heteroarene phosphonates. rsc.org

This application showcases the versatility of TBPe, extending its utility beyond optoelectronic devices into the realm of advanced organic synthesis. bohrium.comresearchgate.netrsc.org

Utilization in Upconversion-Enabled Photoredox Reactions

This compound, also known by its synonym 2,5,8,11-tetra-tert-butylperylene (TBPe), plays a crucial role as an acceptor (or annihilator) in triplet-triplet annihilation upconversion (TTA-UC) systems designed for photoredox catalysis. researchgate.net TTA-UC is a process that converts lower-energy photons into higher-energy light, which can then drive chemical reactions that would otherwise require high-energy light sources. acs.org

In a typical TTA-UC photoredox system, a sensitizer molecule absorbs low-energy light (e.g., green light) and transitions to an excited triplet state. This triplet energy is then transferred to the acceptor, TBPe, through a process called triplet-triplet energy transfer (TTEnT). Subsequently, two excited triplet TBPe molecules undergo triplet-triplet annihilation (TTA), resulting in the formation of one ground-state TBPe molecule and one in a higher-energy excited singlet state. This upconverted singlet state of TBPe possesses sufficient energy to facilitate challenging photoredox reactions. researchgate.net

One notable example is a green-to-blue upconversion system where an asymmetric BODIPY derivative acts as the sensitizer and TBPe serves as the acceptor. researchgate.net The process can be summarized by the following steps:

Absorption and Intersystem Crossing (ISC): The BODIPY sensitizer absorbs a green photon and, through ISC, forms a triplet excited state.

Triplet-Triplet Energy Transfer (TTEnT): The triplet energy is transferred from the sensitizer to a TBPe molecule.

Triplet-Triplet Annihilation (TTA): Two triplet-excited TBPe molecules interact to produce a singlet-excited TBPe molecule, emitting blue light.

Photoredox Catalysis: The highly energetic singlet-excited TBPe can then participate in single-electron transfer (SET) processes to activate substrates for various chemical transformations. researchgate.net

This TTA-UC system has been successfully employed to drive reductive activation of aryl chlorides, initiating reactions such as the Meerwein-type arylation for the functionalization of N-methylpyrrole, the Mizoroki-Heck reaction to form substituted triarylethylenes, and photo-Arbuzov reactions for the creation of heteroarene phosphonates. researchgate.net The use of TBPe in these systems demonstrates a highly efficient photocatalytic entity capable of driving chemical reactions with low-energy, visible light. researchgate.net

| Reaction Type | Substrates | Product Type | Upconversion System |

| Meerwein-type Arylation | Aryl chloride, N-methylpyrrole | Functionalized N-methylpyrrole | BODIPY sensitizer / TBPe acceptor |

| Mizoroki-Heck Reaction | Aryl chloride | Substituted triarylethylene | BODIPY sensitizer / TBPe acceptor |

| Photo-Arbuzov Reaction | Aryl chloride | Heteroarene phosphonate | BODIPY sensitizer / TBPe acceptor |

Advanced Sensing Technologies

While direct applications of this compound in advanced sensing technologies are not extensively documented in current literature, the broader class of perylene derivatives shows significant promise as fluorescent probes for the detection of various analytes. nih.govrsc.org The inherent photophysical properties of the perylene core, such as high fluorescence quantum yields and stability, make it an excellent scaffold for the design of chemosensors. nih.gov

For instance, a novel colorimetric and fluorescent probe based on a core-extended perylene tetra-(alkoxycarbonyl) (PTAC) derivative has been developed for the selective sensing of fluoride (B91410) ions. This probe exhibits a significant red-shift in its absorption spectrum and fluorescence quenching upon binding with fluoride, enabling both visual and spectroscopic detection. The detection limit for fluoride ions was found to be approximately 0.97 μM. nih.gov

Another study demonstrated the synthesis of perylene-3,4,9,10-tetracarboxylic tetraester-based fluorescent photoinduced electron transfer (PET) probes for pH sensing. By attaching aniline (B41778) receptors to the perylene core, "light-up" probes with high fluorescence quantum yields (ΦF > 0.75) and large fluorescence enhancements (FE > 500) in response to pH changes were achieved. rsc.org

These examples with related perylene compounds highlight the potential of the perylene scaffold in the development of highly sensitive and selective chemical sensors. The functionalization of the this compound core with specific recognition moieties could lead to novel sensors for a variety of ions and molecules. The tert-butyl groups on the perylene core can enhance solubility and prevent aggregation-caused quenching, which are desirable features for robust sensing platforms.

| Perylene Derivative | Analyte | Sensing Mechanism | Key Performance Metric |

| Core-extended Perylene Tetra-(alkoxycarbonyl) | Fluoride ion (F⁻) | Colorimetric and Fluorescent Quenching | Detection limit of 0.97 μM |

| Perylene-3,4,9,10-tetracarboxylic tetraester with aniline receptors | Protons (pH) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement > 500-fold |

Bioimaging Applications

This compound (as TBPe) has been successfully incorporated into afterglow nanoparticles for background-free bioimaging and immunoassays. researchgate.netdntb.gov.uaresearchgate.net Afterglow luminescence, which is light emission that persists long after the excitation source is removed, is highly advantageous for biomedical applications as it eliminates interference from autofluorescence and light scattering from biological tissues. researchgate.net

In one study, afterglow nanoparticles were created using TBPe as a blue emitter within a photochemical system. These nanoparticles were utilized for bio-imaging, demonstrating a high signal-to-noise ratio of 131. researchgate.net Furthermore, these afterglow nanoparticles were applied in a lateral flow immunoassay (LFIA) for the detection of human chorionic gonadotropin (β-hCG), a key biomarker. The assay achieved a low limit of detection of 0.34 mIU mL⁻¹, showcasing the potential of these TBPe-based nanoparticles for highly sensitive in-vitro diagnostics. researchgate.net

The principle of these afterglow nanoparticles is based on a cascade of photochemical reactions within a system typically composed of a photosensitizer, an afterglow substrate, and an emitter like TBPe. This system stores photoenergy and releases it over an extended period, leading to long-lived luminescence. researchgate.net

The development of such probes paves the way for advanced diagnostic tools and high-contrast bioimaging techniques. The excellent photostability and blue emission of TBPe make it a valuable component for constructing next-generation optical probes for disease diagnosis and biological research. researchgate.net

| Application | Nanoparticle System | Target Analyte/Use | Performance Metric |

| Bioimaging | Afterglow nanoparticles with TBPe emitter | High-contrast imaging | Signal-to-noise ratio of 131 |

| Lateral Flow Immunoassay | Afterglow nanoparticles with TBPe emitter | β-hCG | Limit of detection of 0.34 mIU mL⁻¹ |

3D Printing Technologies

The application of this compound in 3D printing is an emerging area of research, with its potential stemming from the photochemical properties of the perylene core. Perylene derivatives have been investigated as organic photocatalysts and photoinitiators for the photopolymerization reactions that underpin many 3D printing technologies, such as stereolithography (SLA) and two-photon polymerization (TPP). acs.orgkit.eduresearchgate.net

Photopolymerization in 3D printing relies on photoinitiators that absorb light and generate reactive species to solidify a liquid resin layer-by-layer. nih.gov Perylene has been demonstrated as an organic photocatalyst for the radical polymerization of functionalized vinyl monomers under visible light. acs.org This suggests that this compound, with its strong absorption in the visible spectrum and ability to engage in photoinduced electron transfer, could be a candidate for developing new photoinitiating systems for 3D printing.

In the context of high-resolution 3D printing, such as TPP, the efficiency of the photoinitiator is critical. TPP allows for the fabrication of complex microstructures with sub-micron resolution. kit.edunih.gov While specific studies on the use of this compound in TPP are not yet prevalent, the exploration of novel photoinitiators is an active field of research. The development of photopolymerizable resins incorporating functional dyes, including those with blue emission like perylene derivatives, has been a strategy for creating 3D microstructures with emissive properties. rsc.org

The incorporation of this compound into 3D printing resins could offer several advantages, including the ability to initiate polymerization with visible light, which is less damaging to sensitive materials than UV light, and the potential to create fluorescent or phosphorescent 3D printed objects for applications in photonics, anti-counterfeiting, and biomedical devices. rsc.org

| 3D Printing Technology | Potential Role of this compound | Potential Advantage |

| Stereolithography (SLA) | Component of a visible-light photoinitiating system | Use of lower energy, less damaging visible light |

| Two-Photon Polymerization (TPP) | Photoinitiator for high-resolution 3D printing | Fabrication of fluorescent microstructures |

| Digital Light Processing (DLP) | Photosensitizer in photopolymer resin | Creation of functional materials with specific optical properties |

Degradation Mechanisms and Stability Enhancements of 1,4,7,10 Tetratert Butylperylene in Functional Devices

Analysis of Photostability and Environmental Durability

The photostability of the emitter is a critical factor determining the operational lifetime of an OLED. The absorption of high-energy photons, either from ambient light or from the device's own emission, can lead to photochemical reactions that degrade the material. For perylene (B46583) derivatives, the core is susceptible to photo-oxidation, leading to a loss of conjugation and, consequently, a decrease in fluorescence quantum yield. The introduction of four bulky tert-butyl groups at the 1,4,7, and 10 positions of the perylene core is a key strategy to enhance its stability. These groups provide steric hindrance, which can limit the close packing of molecules, thereby reducing the likelihood of aggregation-induced quenching and excimer formation, which are known degradation pathways. researchgate.netresearchgate.net

Studies on related tert-butyl substituted chromophores have shown that this substitution can significantly impact photostability. For instance, in tetra(t-butyl)rubrene/off-stoichiometry thiol-ene hybrids used in luminescent solar concentrators, excellent photostability was observed over 800 hours of UV light exposure, with negligible changes in photoluminescence. nih.gov While this is a different system, it highlights the potential of tert-butyl groups in stabilizing polycyclic aromatic hydrocarbons against photodegradation.

Environmental factors, particularly the presence of oxygen and moisture, can severely accelerate the degradation of organic electronic materials. ust.hk In the case of 1,4,7,10-tetratert-butylperylene, exposure to these elements, especially in conjunction with light, can lead to the formation of non-emissive species on the material's surface, acting as quenching sites and charge traps. Research on the photochemical degradation of amine-based hole transport layer (HTL) materials in blue OLEDs has shown that reactions with water and oxygen on the HTL surface can drastically reduce device efficiency and lifetime. ust.hk Although this study was not on this compound itself, it underscores the critical importance of encapsulation and a controlled environment for maintaining the integrity of all organic layers within a device.

| Parameter | Condition | Result | Reference |

| Photostability | 800 hours UV irradiation | Negligible degradation in PL intensity | nih.gov |

| Environmental Stability | Exposure to water/oxygen | Potential for severe degradation of device performance | ust.hk |

Investigation of Electrochemical Stability and Device Lifetime

The electrochemical stability of an organic semiconductor is paramount for the long-term operational stability of a device. During operation, the material undergoes repeated oxidation and reduction cycles. If these processes are not fully reversible, they can lead to the formation of reactive species and subsequent chemical degradation. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be determined by cyclic voltammetry, are crucial indicators of a material's susceptibility to oxidation and reduction. imist.maresearchgate.netstackexchange.comresearchgate.netlew.ro

For perylene derivatives, the redox properties are known to be influenced by substitution on the perylene core. acs.org Studies on perylene-3,4,9,10-tetracarboxylic acid derivatives have shown that altering the substituents at the peri-positions significantly changes the redox potentials. acs.org While specific cyclic voltammetry data for this compound is not extensively reported, the general understanding is that the electron-donating nature of the alkyl groups would influence its oxidation potential.

The lifetime of an OLED is often limited by the intrinsic degradation of the organic materials. For blue OLEDs, this is a particularly significant challenge. nih.govst-andrews.ac.uk The degradation can manifest as a decrease in luminance and an increase in driving voltage over time. One of the primary mechanisms for this degradation is believed to be exciton-polaron annihilation, where an excited state molecule (exciton) interacts with a charge carrier (polaron), leading to non-radiative decay and potentially bond-breaking events. researchgate.net

Accelerated aging tests are commonly employed to predict the operational lifetime of OLEDs under normal operating conditions. researchgate.net These tests involve stressing the device at higher current densities or temperatures to expedite degradation. While specific accelerated lifetime data for OLEDs using this compound as the primary emitter is scarce in publicly available literature, the general trend for blue fluorescent OLEDs shows lifetimes ranging from tens to hundreds of hours (LT50 at 1000 cd/m²). For example, some deep-blue fluorescent OLEDs have reported lifetimes of around 125 hours (LT90) at 1000 nits. nih.gov

Further insights into degradation can be obtained by analyzing the chemical changes in the aged devices. Techniques like laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF-MS) can be used to identify degradation products. researchgate.netepa.govjeol.com Such studies on other OLED materials have revealed the formation of adducts between different molecules in the emissive layer, which can act as luminescence quenchers.

| Parameter | Method | Observation | Reference |

| Redox Potentials | Cyclic Voltammetry | Influenced by core substitution | acs.org |

| Device Lifetime (Blue OLEDs) | Accelerated Aging | Typically tens to hundreds of hours (LT50 at 1000 cd/m²) | nih.gov |

| Degradation Mechanism | General OLEDs | Exciton-polaron annihilation, formation of quenching adducts | researchgate.netresearchgate.net |

Future Research Directions and Emerging Opportunities in 1,4,7,10 Tetratert Butylperylene Chemistry

Computational Design and Discovery of Novel Derivatives and Materials

Computational modeling is a pivotal tool for accelerating the discovery of new materials by predicting their properties before synthesis. sigmaaldrich.com For perylene-based molecules, theoretical approaches like Density Functional Theory (DFT) and other molecular modeling techniques are crucial for understanding and tuning their electronic and optical characteristics. chembk.comchemicalbook.com

Research on perylene (B46583) derivatives demonstrates that their chemical, optical, and electrical properties can be precisely adjusted through controlled modifications to their core structure. chemdad.com Computational studies allow researchers to explore how different substituent groups at various positions on the perylene backbone affect key parameters. For instance, the introduction of donor-acceptor groups can lower the optical gap, making some derivatives suitable as blue emitters. ossila.com

The primary goal of these computational efforts is to establish clear structure-property relationships. By modeling parameters such as intermolecular distance, charge carrier mobility, and π-stacking interactions, scientists can predict the performance of a novel derivative in an electronic device. lookchem.com For example, simulations can predict how the bulky tert-butyl groups in 1,4,7,10-tetratert-butylperylene influence molecular packing, which in turn affects the material's emission spectrum and charge transport efficiency. chemdad.comlookchem.com This predictive power allows for the rational design of new derivatives with optimized properties for specific applications, such as enhanced hole mobility or specific light absorption wavelengths, guiding synthetic chemists toward the most promising candidates. lookchem.com

Table 1: Predicted Effects of Structural Modifications on Perylene Derivatives Based on Computational Studies

| Modification Type | Predicted Effect | Potential Application |

|---|---|---|

| Addition of Donor-Acceptor Groups | Lowers the optical energy gap. ossila.com | Blue Emitters in OLEDs |

| Altering Substituent Chains | Reduces or enhances π-stacking interactions. lookchem.com | Organic Field-Effect Transistors (OFETs) |

| Bay vs. Peri Substitution | Tunes electronic state alignment. chembk.comossila.com | Singlet Fission Materials |

Integration into Hybrid Organic/Inorganic Systems for Enhanced Performance

A significant emerging opportunity lies in the integration of this compound into hybrid organic/inorganic systems. These materials combine the desirable properties of both components—such as the processability and tailored electronic properties of organic semiconductors with the high charge carrier mobility and stability of inorganic materials.

One of the most promising areas is in perovskite solar cells. While direct integration of this compound has not been extensively reported, related compounds offer a proof of principle. For instance, 4-tert-butylpyridine (B128874) is a common additive in the hole-transporting layer of perovskite solar cells, where it is believed to improve performance and stability through direct chemical interaction with the perovskite layer. researchgate.net This suggests that the robust, hydrophobic nature of a tert-butylated perylene could similarly enhance stability and interfacial properties in such devices.

Another frontier is the combination with inorganic semiconductor nanocrystals, or quantum dots (QDs). sigmaaldrich.com QDs are prized for their size-tunable optical and electronic properties. nih.gov Hybrid systems could involve using this compound as a surface ligand to passivate QDs, preventing aggregation and improving their photoluminescent quantum yield. Alternatively, it could serve as an energy transfer donor or acceptor in QD-based light-emitting diodes (LEDs) or sensors. The stable and well-defined energy levels of the perylene molecule could facilitate efficient energy transfer to or from the inorganic nanocrystal, creating hybrid materials with novel photophysical behaviors. nih.gov The development of such organic-inorganic hybrids, like those seen in other systems combining organic charge-transfer complexes with inorganic lattices, could lead to materials with unique properties, such as being semiconducting quantum spin liquid candidates. mdpi.com

Development of Advanced Device Architectures and Multi-functionalities

This compound is already recognized for its utility in organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). chembk.com Its role as a blue fluorescent emitter in OLEDs is a key application where advanced device architectures are unlocking higher performance. ossila.com

The presence of the four bulky tert-butyl groups is a critical design feature. These groups introduce steric hindrance that disrupts excessive π-π stacking and molecular aggregation. This structural feature helps maintain electroluminescent color stability and prevents the formation of efficiency-lowering exciplexes, leading to more efficient devices. ossila.com

Future research is focused on incorporating this molecule into more complex, multi-layer device architectures to maximize its potential. This includes its use as a dopant in host materials within the emissive layer of an OLED. By carefully selecting host materials and optimizing the device stack—comprising layers for hole injection, hole transport, emission, electron transport, and electron injection—the efficiency and lifetime of the resulting blue OLEDs can be dramatically improved. Data from various OLED architectures show that using 2,5,8,11-Tetra-tert-butylperylene (B1354965) (TBPe), an isomer of this compound, as a dopant can lead to high current efficiencies and external quantum efficiencies (EQE). ossila.com

Beyond single-function devices, there is an opportunity to explore multi-functional systems that leverage the unique properties of this compound. This could include creating devices that combine light emission with sensing capabilities or developing light-emitting transistors. The high thermal stability and robust nature of the molecule make it a prime candidate for these demanding, next-generation applications. chembk.com

Table 2: Performance of OLED Devices Incorporating Tetra-tert-butylperylene (TBPe) as a Blue Emitter

| Device Structure (Abbreviated) | Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) |

|---|---|---|---|---|

| ITO/PEDOT:PSS/mCP/CzAcSF:TBPe/TSPO1/TPBi/LiF/Al | Blue | 23.7 | 15.4% | 23.4 |

| ITO/PEDOT:PSS/mCP/CzAcSF:TBPe:TBRb/TSPO1/TPBi/LiF/Al | White | 35.1 | 14.0% | 36.2 |

| ITO/a-NPB/mCP/ACRSA:DPEPO:TBPe/DPEPO/TPBi/LiF/Al | Blue | 27.0 | 13.4% | 18.0 |

| ITO/PEDOT:PSS/TAPC/TCTA/mCP/DPEPO:CzAcSF:TBPe/TSPO1/TPBI/LiF/Al | Blue | 29.8 | 18.1% | 31.2 |

Data sourced from a study on 2,5,8,11-Tetra-tert-butylperylene (TBPe), an isomer of the subject compound. The layers consist of various organic materials serving as hole transport, electron transport, and host materials. ossila.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing tert-butyl groups to polycyclic aromatic systems like perylene, and how can purity be optimized?

- Methodological Answer : Tert-butyl functionalization typically employs Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the aromatic system's reactivity. For perylene derivatives, steric hindrance from tert-butyl groups necessitates careful control of reaction temperature (e.g., 60–80°C) and stoichiometric excess of tert-butylating agents (e.g., tert-butyl chloride or boronic acids). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using toluene/ethanol) is critical to isolate isomers and remove unreacted precursors .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Purity >98% is achievable with iterative crystallization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish positional isomers in tert-butyl-substituted perylene derivatives?

- Methodological Answer : Use - and -NMR to analyze symmetry and substituent effects. For 1,4,7,10-tetratert-butylperylene, symmetry reduces splitting patterns, but tert-butyl groups induce distinct upfield shifts in aromatic protons (δ 6.8–7.2 ppm) and carbons (δ 120–130 ppm). Compare with computational models (DFT-based chemical shift predictions) to validate assignments .

- Data Contradiction : Misassignment of peaks may occur if tert-butyl groups adopt unexpected conformations. Cross-validate with X-ray crystallography or mass spectrometry (e.g., MALDI-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.